molecular formula C9H11NO2 B093733 N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine CAS No. 15205-27-3

N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine

Cat. No. B093733
CAS RN: 15205-27-3
M. Wt: 165.19 g/mol
InChI Key: CEPGPPSMCRKGFJ-UHFFFAOYSA-N
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Description

“N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine” is a chemical compound with the molecular formula C12H17NO2 . It is also known as N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine .


Synthesis Analysis

The synthesis of benzimidazole derivatives, including those similar to “N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine”, typically involves condensation reactions or the use of specific catalysts to promote the formation of the benzimidazole core.


Molecular Structure Analysis

The molecular weight of “N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine” is 207.2689 . The IUPAC Standard InChI is InChI=1S/C12H17NO2/c1-3-10(13-2)6-9-4-5-11-12(7-9)15-8-14-11/h4-5,7,10,13H,3,6,8H2,1-2H3 .


Physical And Chemical Properties Analysis

The physical properties of “N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine” include a density of 1.1±0.1 g/cm3, boiling point of 250.3±29.0 °C at 760 mmHg, and a molar refractivity of 50.2±0.3 cm3 .

Scientific Research Applications

Anticancer Evaluation

The compound has been used in the design, synthesis, and evaluation of anticancer drugs . A series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds have shown promising anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Structure-Activity Relationship Studies

The compound has been used in detailed structure–activity relationship studies . These studies have led to the identification of 3- N -benzo [1,2,5]oxadiazole 17 and 3- N -2-methylquinoline 20, whose IC 50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

Cell Cycle Arrest and Apoptosis Induction

Further mechanistic studies have revealed that the compound caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Capsaicin Analogue

The compound is an analogue of capsaicin . It differs from capsaicin by having a 1,3-benzodioxol ring rather than a 2-methoxyphenol moiety, and having a benzenesulfonamide group instead of an aliphatic amide chain .

Design of Antitubulin Molecules

The compound has been used in the design of indole-based compounds based on the structures of antitubulin molecules . These compounds have been synthesized to further explore the utility of indoles as anticancer agents .

Selectivity Between Cancer Cells and Normal Cells

Data obtained from the studies have revealed that the compound exhibited good selectivity between cancer cells and normal cells .

Future Directions

Future research could focus on the potential applications of “N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine” and similar compounds in the field of medicine, particularly in the development of new anticancer agents .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10-5-7-2-3-8-9(4-7)12-6-11-8/h2-4,10H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPGPPSMCRKGFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine

CAS RN

15205-27-3
Record name (1,3-dioxaindan-5-ylmethyl)(methyl)amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3,4-Methylenedioxy-N-methylbenzylamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LC2X5ZS9RS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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